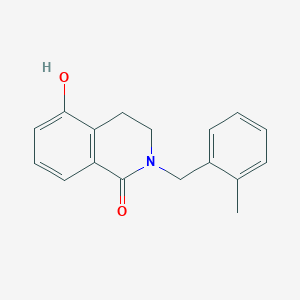
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
描述
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the dihydroisoquinoline class, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₇H₁₇NO₂
- Molecular Weight : 267.32 g/mol
- Structural Features : The compound features a hydroxyl group and a 2-methylbenzyl substituent, which may influence its biological interactions and efficacy.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Properties : Dihydroisoquinolinones have shown effectiveness against various bacterial strains.
- Antioxidant Activity : The presence of hydroxyl groups in such compounds often correlates with enhanced antioxidant properties, which can protect cells from oxidative stress.
- Neuropharmacological Effects : Similar compounds have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions typical for isoquinoline derivatives. Common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions.
- Reduction Reactions : Employing reducing agents to convert precursors into the desired dihydroisoquinoline structure.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Preliminary findings suggest that the compound may interact favorably with certain receptors involved in neuroprotection and inflammation modulation .
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action appears to involve the modulation of cellular signaling pathways related to cell proliferation and apoptosis .
-
Neuropharmacology :
- The compound may act as a positive allosteric modulator of dopamine receptors, which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders. Research indicates that derivatives of isoquinolinones can enhance dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease .
Synthetic Chemistry Applications
- Synthesis of Derivatives :
- Reaction Conditions :
Case Study 1: Antiproliferative Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that concentrations as low as 10 µM could significantly reduce cell viability in HeLa cells by inducing apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase pathway |
| HT-29 | 15 | Cell cycle arrest at G1 phase |
| A2780 (ovarian) | 12 | Inhibition of DNA synthesis |
Case Study 2: Dopaminergic Modulation
In another study focusing on neuropharmacological aspects, derivatives of this compound were tested for their ability to modulate dopamine receptor activity. The findings suggested that certain modifications could enhance receptor binding affinity and selectivity.
| Compound | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| 5-hydroxy-2-(2-methylbenzyl)-... | 50 | D1-like receptor |
| Modified derivative A | 30 | D1-like receptor |
| Modified derivative B | 75 | D2-like receptor |
属性
IUPAC Name |
5-hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-5-2-3-6-13(12)11-18-10-9-14-15(17(18)20)7-4-8-16(14)19/h2-8,19H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJSMZVLJOMKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















